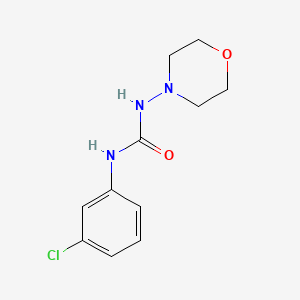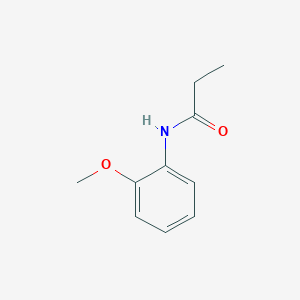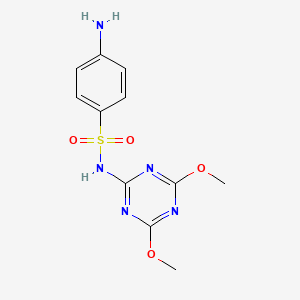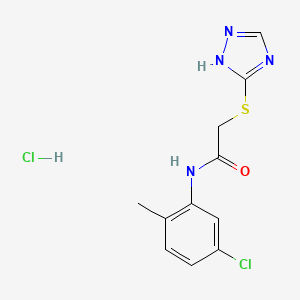
N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
clofentezine , is a chemical compound with the following structure:
ClC6H4NHC(NH2)OC4H8O
Clofentezine is a white crystalline solid that belongs to the class of urea derivatives. It is primarily used as an acaricide (pesticide targeting mites) in agriculture. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Clofentezine can be synthesized through various routes. One common method involves the reaction of 3-chloroaniline with morpholine to form the intermediate N-(3-chlorophenyl)-N’-morpholinylurea. This intermediate is then treated with urea to yield clofentezine. The industrial production typically involves efficient and scalable processes to ensure cost-effectiveness.
Análisis De Reacciones Químicas
Clofentezine undergoes several chemical reactions:
Oxidation: It is relatively stable under oxidative conditions.
Reduction: Reduction of the chloro group can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents and conditions include various reducing agents, nucleophiles, and catalysts. Major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Clofentezine finds applications in various fields:
Agriculture: As an acaricide, it effectively controls mites on crops such as grapes, citrus fruits, and ornamental plants.
Environmental Research: Its impact on non-target organisms and environmental persistence is studied.
Medicine: Research explores potential therapeutic uses beyond acaricidal activity.
Mecanismo De Acción
Clofentezine disrupts mite development by inhibiting chitin synthesis, affecting their molting process. It specifically targets the enzyme chitin synthase. The compound’s mode of action involves interfering with the mite’s exoskeleton formation.
Comparación Con Compuestos Similares
Clofentezine stands out due to its selective acaricidal activity and low mammalian toxicity. Similar compounds include other acaricides like hexythiazox and fenpyroximate.
Propiedades
Número CAS |
551917-63-6 |
|---|---|
Fórmula molecular |
C11H14ClN3O2 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-1-3-10(8-9)13-11(16)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16) |
Clave InChI |
LRPVEXVIQGQFJC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)
![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12007739.png)


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12007765.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)

